molecular formula C17H14BrNO3 B6013735 isopropyl 3-[5-(4-bromophenyl)-2-furyl]-2-cyanoacrylate

isopropyl 3-[5-(4-bromophenyl)-2-furyl]-2-cyanoacrylate

Cat. No.: B6013735
M. Wt: 360.2 g/mol
InChI Key: HYUBURGBMPOSOF-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 3-[5-(4-bromophenyl)-2-furyl]-2-cyanoacrylate, also known as IBFICA, is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential applications in drug delivery systems. IBFICA belongs to the family of cyanoacrylates, which are widely used as tissue adhesives and sealants.

Mechanism of Action

The mechanism of action of isopropyl 3-[5-(4-bromophenyl)-2-furyl]-2-cyanoacrylate involves the formation of nanoparticles that can encapsulate drugs. The nanoparticles formed by this compound are stable and can protect the drug from degradation. The drug release from this compound nanoparticles can be controlled by varying the size and composition of the nanoparticles. The nanoparticles can also target specific cells or tissues by modifying their surface properties.
Biochemical and Physiological Effects:
This compound has been reported to be non-toxic and biocompatible. In vitro studies have shown that this compound nanoparticles do not cause any significant cytotoxicity in various cell lines. In vivo studies have also shown that this compound nanoparticles do not cause any significant toxicity in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using isopropyl 3-[5-(4-bromophenyl)-2-furyl]-2-cyanoacrylate in lab experiments include its ability to form stable nanoparticles with a high drug loading capacity. This compound nanoparticles can also be easily synthesized using the Knoevenagel condensation reaction, which is a simple and efficient method. The limitations of using this compound in lab experiments include its low yield and the need for a catalytic amount of piperidine, which can be expensive.

Future Directions

The future directions of isopropyl 3-[5-(4-bromophenyl)-2-furyl]-2-cyanoacrylate research include exploring its potential applications in targeted drug delivery, gene therapy, and medical imaging. This compound nanoparticles can be modified to target specific cells or tissues by attaching ligands or antibodies to their surface. This compound nanoparticles can also be used to deliver nucleic acids, such as siRNA and miRNA, for gene therapy. Finally, this compound nanoparticles can be used as contrast agents for medical imaging, such as magnetic resonance imaging (MRI) and computed tomography (CT) scans.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in drug delivery systems. This compound can form stable nanoparticles with a high drug loading capacity and can release the drug in a controlled manner. This compound has shown promising results in various scientific research applications, including drug delivery and antimicrobial properties. The future directions of this compound research include exploring its potential applications in targeted drug delivery, gene therapy, and medical imaging.

Synthesis Methods

The synthesis of isopropyl 3-[5-(4-bromophenyl)-2-furyl]-2-cyanoacrylate involves the reaction of 4-bromobenzaldehyde, furfural, and ethyl cyanoacetate in the presence of isopropyl alcohol and a catalytic amount of piperidine. The reaction proceeds via a Knoevenagel condensation reaction, followed by a Michael addition reaction, and finally, a cyclization reaction to form this compound. The yield of this compound using this method is reported to be around 60%.

Scientific Research Applications

Isopropyl 3-[5-(4-bromophenyl)-2-furyl]-2-cyanoacrylate has shown potential applications in drug delivery systems due to its ability to form nanoparticles. The nanoparticles formed by this compound have a high drug loading capacity and can release the drug in a controlled manner. This compound nanoparticles have been used to deliver anticancer drugs, antibiotics, and anti-inflammatory drugs. This compound has also been studied for its antimicrobial properties, and it has shown promising results against various bacteria and fungi.

Properties

IUPAC Name

propan-2-yl (E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3/c1-11(2)21-17(20)13(10-19)9-15-7-8-16(22-15)12-3-5-14(18)6-4-12/h3-9,11H,1-2H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUBURGBMPOSOF-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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